Cas no 4996-21-8 (4-Chlorophenylglyoxal hydrate)
4-Chlorophenylglyoxal hydrate Chemical and Physical Properties
Names and Identifiers
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- 4-Chlorophenylglyoxal hydrate
- 1-(4-chlorophenyl)-2,2-dihydroxy-Ethanone
- 1-(4-Chlor-phenyl)-2,2-dihydroxy-aethanon
- 4'-chloro-2,2-dihydroxyacetophenone
- 4-chlorophenyl-2,2-dihydroxyethanone
- 4-chlorophenylglyoxal monohydrate
- Acetophenone,4'-chloro-2,2-dihydroxy- (7CI,8CI)
- 4-Chloro-2',2'-dihydroxyacetophenone
- Dihydroxymethyl 4-chlorophenyl ketone
- p-Chlorophenylglyoxal hydrate
- 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate
- 4-chlorophenyl glyoxal hydrate
- 4-Chlorophenylglyoxalhydrate
- OR1593
- SBB063708
- AB44429
- VZ28871
- ST2411368
- AB0008746
- AX8021031
- 2-(4-chlorophenyl
- SY122335
- MFCD08272327
- AKOS015855492
- 2-(4-chlorophenyl)-2-oxoacetaldehydehydrate
- 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate
- CS-0062429
- FT-0695492
- 859932-64-2
- 2-Amino-4-(trifluoromethyl)phenylaceticacid
- AMY31336
- FT-0647143
- SCHEMBL10353718
- A898761
- GS-4325
- 4996-21-8
- DB-260039
- Benzeneacetaldehyde,4-chloro-a-oxo-, hydrate (1:1)
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- MDL: MFCD08272327
- Inchi: 1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
- InChI Key: JTOCXCVDVKZPEB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C=O)=O)=CC=1.O
Computed Properties
- Exact Mass: 186.00800
- Monoisotopic Mass: 186.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.1
Experimental Properties
- Melting Point: 105-117°C
- Boiling Point: 341.3°C at 760 mmHg
- Flash Point: 160.2°C
- PSA: 43.37000
- LogP: 1.65730
4-Chlorophenylglyoxal hydrate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Chlorophenylglyoxal hydrate Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-Chlorophenylglyoxal hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR363-5g |
4-Chlorophenylglyoxal hydrate |
4996-21-8 | 97% | 5g |
941CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR363-1g |
4-Chlorophenylglyoxal hydrate |
4996-21-8 | 97% | 1g |
294CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR363-250mg |
4-Chlorophenylglyoxal hydrate |
4996-21-8 | 97% | 250mg |
116CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C844526-1g |
4-Chlorophenylglyoxal hydrate |
4996-21-8 | 97% | 1g |
214.00 | 2021-05-17 | |
| TRC | C609803-10mg |
4-Chlorophenylglyoxal Hydrate |
4996-21-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C609803-50mg |
4-Chlorophenylglyoxal Hydrate |
4996-21-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C609803-100mg |
4-Chlorophenylglyoxal Hydrate |
4996-21-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | OR31016-250mg |
2-(4-Chlorophenyl)-2-oxoacetaldehyde |
4996-21-8 | 95% | 250mg |
£108.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D554050-5g |
4-Chlorophenylglyoxal hydrate |
4996-21-8 | 97% | 5g |
$468 | 2024-05-24 | |
| eNovation Chemicals LLC | D554050-10g |
4-Chlorophenylglyoxal hydrate |
4996-21-8 | 97% | 10g |
$598 | 2023-08-31 |
4-Chlorophenylglyoxal hydrate Suppliers
4-Chlorophenylglyoxal hydrate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Chlorophenylglyoxal hydrate
Comprehensive Guide to 4-Chlorophenylglyoxal Hydrate (CAS No. 4996-21-8): Properties, Applications, and Industry Insights
4-Chlorophenylglyoxal hydrate (CAS No. 4996-21-8) is a specialized organic compound widely recognized for its role in synthetic chemistry and pharmaceutical research. This compound, characterized by the presence of a chlorophenyl group and a glyoxal hydrate moiety, serves as a versatile building block in the synthesis of heterocyclic compounds, agrochemicals, and bioactive molecules. Its molecular formula, C8H7ClO3, reflects its unique structural features, which contribute to its reactivity and utility in diverse chemical transformations.
The growing interest in 4-Chlorophenylglyoxal hydrate is driven by its applications in drug discovery and material science. Researchers frequently search for "4-Chlorophenylglyoxal hydrate synthesis" or "CAS 4996-21-8 applications," highlighting its relevance in modern chemistry. Its ability to act as a precursor for antimicrobial agents and fluorescence probes aligns with current trends in green chemistry and sustainable synthesis. The compound’s hydrate form ensures stability, making it a preferred choice for laboratory use.
From a technical perspective, 4-Chlorophenylglyoxal hydrate exhibits a melting point range of 90–95°C and is typically supplied as a white to off-white crystalline powder. Its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) facilitates its use in cross-coupling reactions and catalysis. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, which is critical for high-yield synthetic routes.
Industry professionals often inquire about "safe handling of 4-Chlorophenylglyoxal hydrate" and "suppliers of CAS 4996-21-8." While the compound is not classified as hazardous under standard regulations, proper storage in a cool, dry environment is recommended to maintain its integrity. Recent advancements in flow chemistry have further optimized its use in large-scale production, reducing waste and improving efficiency—a key concern for pharmaceutical manufacturers.
In academic circles, 4-Chlorophenylglyoxal hydrate is frequently cited in studies exploring carbonyl reactivity and heterocycle formation. Its role in constructing quinoxaline derivatives, which are pivotal in medicinal chemistry, underscores its scientific value. Additionally, its compatibility with microwave-assisted synthesis techniques addresses the demand for faster, energy-efficient methodologies.
The compound’s relevance extends to analytical chemistry, where it serves as a derivatization agent for detecting trace-level analytes. Searches for "4-Chlorophenylglyoxal hydrate in HPLC analysis" reflect this niche application. Furthermore, its potential in polymer chemistry—particularly in modifying biodegradable materials—has garnered attention amid the global push for eco-friendly alternatives.
To summarize, 4-Chlorophenylglyoxal hydrate (CAS No. 4996-21-8) is a multifaceted compound with broad applicability across research and industrial sectors. Its synthesis, properties, and emerging uses in bioconjugation and catalysis position it as a compound of enduring significance. As innovations in organic synthesis continue to evolve, this molecule remains a cornerstone for advancing chemical innovation.
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